(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Overview
Description
SQ 29,548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles with drug/receptor dissociation constants (KB) in the range of 0.5-1.7 nM. SQ 29,548 also inhibits the contraction of rat vascular smooth muscle induced by 8-iso PGF2α.4
SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM.
Scientific Research Applications
Thromboxane A2 Antagonism
A series of chiral 7-oxabicyclo[2.2.1]heptane semicarbazones were synthesized and evaluated for their thromboxane (TxA2) antagonistic activity. These compounds demonstrated significant in vitro activity against TxA2, which plays a crucial role in platelet aggregation and blood clot formation. The research identified specific derivatives, including a potent and long-acting TxA2 antagonist, which inhibited platelet aggregation induced by arachidonic acid and U-46,619, highlighting the potential therapeutic applications of these compounds in preventing thrombotic events (Misra et al., 1991).
Mycolic Acid Biosynthesis Inhibition
The compound's analogs have been investigated as inhibitors of mycolic acid biosynthesis, which is a critical pathway for the survival of mycobacteria, including Mycobacterium tuberculosis. By inhibiting this pathway, these compounds offer a strategy for combating tuberculosis and potentially other mycobacterial diseases. The synthesis and evaluation of related cyclopropene and cyclopropane esters have provided insights into the mechanism of action and the potential for developing new antimycobacterial agents (Hartmann et al., 1994).
Enzymatic Kinetic Resolution
An enzymatic kinetic resolution was employed to prepare carbohydrate-substituted monomers suitable for ring-opening metathesis polymerization (ROMP), demonstrating the versatility of 7-oxabicyclo[2.2.1]heptane derivatives in synthetic organic chemistry. This process highlights the application of the compound in preparing materials with specific structural features for advanced polymerization techniques (Schueller et al., 1996).
Thromboxane A2/Prostaglandin H2 Receptor Labeling
A biotinylated derivative of the compound was synthesized and used as a probe for labeling thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors on human platelet membranes. This application is crucial for studying the localization and function of TXA2/PGH2 receptors, which are involved in platelet aggregation and vasoconstriction, furthering our understanding of cardiovascular diseases (Komiotis et al., 1996).
properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDVCNWVBWHLY-YVUOLYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873403 | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
CAS RN |
98672-91-4 | |
Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SQ 29548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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